molecular formula C16H18N2O3 B2630312 2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide CAS No. 866019-13-8

2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2630312
CAS No.: 866019-13-8
M. Wt: 286.331
InChI Key: XSLKPANBWVKEEO-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 2-ethoxypyridine-3-carboxylic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine carboxamides.

Scientific Research Applications

2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities,

Biological Activity

2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, including its effects on various biological systems, synthesis methods, and research findings from recent studies.

Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives, including this compound. Research indicates that compounds in this class can exhibit cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • The compound demonstrated selective activity against human liver and colon cancer cell lines while showing low toxicity toward non-tumor fibroblast-derived cells. This suggests a favorable safety profile for potential therapeutic use .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest, which have been observed in related studies on pyridine derivatives .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that can affect its biological activity.

  • Synthesis Route :
    • The compound is synthesized through a multi-step process that typically includes the formation of the pyridine ring followed by functionalization at the carboxamide position.
  • Structure-Activity Relationship :
    • Variations in substituents on the pyridine ring significantly influence biological activity. For instance, the presence of electron-donating groups like methoxy enhances anticancer activity while modifying lipophilicity and solubility profiles .

Research Findings and Case Studies

StudyFindings
Kalai et al. (2021)Demonstrated moderate cytotoxicity against ovarian cancer cells with low toxicity to healthy cells .
MTT Assay ResultsShowed that derivatives exhibited selective antiproliferative activity against liver and colon cancer cells while sparing normal cells .
Antimicrobial StudyHighlighted significant antimicrobial activity against various bacterial strains .

Properties

IUPAC Name

2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-16-14(5-4-10-17-16)15(19)18-11-12-6-8-13(20-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKPANBWVKEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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